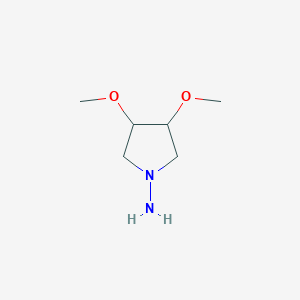

3,4-Dimethoxypyrrolidin-1-amine

Description

Contextualization of Pyrrolidine (B122466) Frameworks in Organic Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing one nitrogen atom, is a privileged scaffold in chemical science. mdpi.com This structural motif is a fundamental component of numerous natural products, including many alkaloids and the essential amino acid proline. nih.govmdpi.com The prevalence of the pyrrolidine framework in biologically active molecules has made it a highly valuable building block in drug discovery and development. mdpi.com

Overview of N-Amino Heterocycles: Hydrazine (B178648) Analogs in Chemical Research

N-Amino heterocycles are a specific class of compounds where a nitrogen atom within a heterocyclic ring is directly bonded to an amino (-NH₂) or substituted amino (-NHR, -NR₂) group. This arrangement makes them structural analogs of hydrazine (H₂N-NH₂). Hydrazones, formed by the reaction of hydrazine with aldehydes or ketones, are a classic example of this type of structure and are used in various chemical analyses and syntheses. beilstein-journals.org

In chemical research, the N-amino group imparts unique reactivity. It can act as a nucleophile, and the N-N bond can be a site for various chemical transformations. The incorporation of a hydrazine-like moiety into a rigid heterocyclic framework, such as a pyrrolidine ring, creates a constrained environment that can influence the stereochemical outcome of reactions. These compounds are valuable as synthetic intermediates and have been explored for their potential to create more complex molecular architectures, including novel peptide derivatives where the N-amino group is incorporated into the peptide backbone. rsc.org The study of hydrazine transferase enzymes in nature, which catalyze the incorporation of hydrazine into natural products, highlights the biosynthetic importance of this functional group. uni.lu

Structural Significance of 3,4-Dimethoxypyrrolidin-1-amine within the N-Aminopyrrolidine Class

The compound this compound is a specific member of the N-aminopyrrolidine family. Its structure is defined by three key features: the central pyrrolidine ring, the N-amino group at position 1, and two methoxy (B1213986) groups (-OCH₃) at positions 3 and 4. While detailed research findings on this exact molecule are not prevalent in public scientific literature, its structural significance can be inferred from the well-established principles of heterocyclic chemistry and stereochemistry.

The core of the molecule is N-aminopyrrolidine, a colorless liquid that serves as the parent structure. chembk.com The addition of two methoxy groups to the 3 and 4 positions of this ring introduces several important structural considerations.

Stereochemistry: The substitution at two adjacent carbon atoms (C3 and C4) creates stereogenic centers. This means this compound can exist as different stereoisomers. The relative orientation of the two methoxy groups can be either on the same side of the ring (cis) or on opposite sides (trans). Each of these diastereomers can, in turn, exist as a pair of enantiomers, leading to multiple possible unique structures. The specific stereochemistry of a substituted pyrrolidine is known to be critical in determining its biological activity and conformational preferences. beilstein-journals.org

Conformational Influence: The pyrrolidine ring is not planar and adopts puckered "envelope" or "twist" conformations. The presence of bulky methoxy substituents at the 3 and 4 positions will significantly influence the preferred conformation of the ring to minimize steric strain. These conformational biases are crucial as they dictate the three-dimensional shape of the molecule and how it interacts with other molecules or biological targets. beilstein-journals.org

Electronic Effects: The methoxy groups are electron-donating through resonance and electron-withdrawing through induction. These electronic effects can influence the reactivity of both the pyrrolidine ring and the N-amino group.

In essence, the 3,4-dimethoxy substitution pattern transforms the simple N-aminopyrrolidine scaffold into a more complex, stereochemically rich molecule with a defined three-dimensional structure. This makes it a potentially valuable, albeit currently under-explored, building block for creating structurally diverse and complex target molecules in chemical synthesis.

Data Tables

Physicochemical Properties of N-Aminopyrrolidine (Parent Compound)

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂ | chembk.com |

| Molar Mass | 86.14 g/mol | chembk.com |

| Density | 0.986 ± 0.06 g/cm³ | chembk.com |

| Boiling Point | 53 °C (at 40 Torr) | chembk.com |

| Appearance | Colorless to light yellow clear liquid | chembk.com |

| pKa | 8.19 ± 0.20 | chembk.com |

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxypyrrolidin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2/c1-9-5-3-8(7)4-6(5)10-2/h5-6H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZVCLNXJXQRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CN(CC1OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,4 Dimethoxypyrrolidin 1 Amine

Strategies for Pyrrolidine (B122466) Ring Construction with Vicinal Dimethoxy Functionality

Cyclization Approaches to 3,4-Dimethoxypyrrolidine (B1357228) Scaffolds

The construction of the pyrrolidine ring can be achieved through various cyclization reactions. One common strategy involves the use of 1,4-dicarbonyl compounds or their synthetic equivalents, which can undergo condensation with an amine to form the pyrrolidine ring. For instance, the Paal-Knorr pyrrole (B145914) synthesis, while typically yielding pyrroles, can be adapted for pyrrolidine synthesis under reductive conditions. nih.gov

Another approach involves the cyclization of appropriately substituted open-chain precursors. For example, a molecule containing both an amine and a leaving group at the appropriate positions can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. The stereochemistry of the dimethoxy groups would ideally be set in the acyclic precursor, often derived from chiral pool starting materials like tartaric acid, to ensure the desired stereoisomer of the final product.

Post-Cyclization Functionalization for Dimethoxy Installation

An alternative strategy involves the formation of a pyrrolidine ring that is later functionalized with the dimethoxy groups. This can be achieved by starting with a pyrrolidine derivative containing suitable functional groups at the 3 and 4 positions, such as double bonds or hydroxyl groups.

For instance, a 3,4-unsaturated pyrrolidine derivative can undergo dihydroxylation to introduce two hydroxyl groups, which can then be methylated to yield the desired 3,4-dimethoxy functionality. The choice of dihydroxylation reagent can influence the stereochemistry of the resulting diol.

Introduction of the N1-Amino Group (Hydrazine Moiety)

Once the 3,4-dimethoxypyrrolidine scaffold is in hand, the next crucial step is the introduction of the amino group at the N1 position to form the hydrazine (B178648) moiety. This transformation can be accomplished through several methods.

Direct Amination Protocols for N-Substituted Pyrrolidines

Direct amination of the secondary amine of the pyrrolidine ring is a potential route. This could involve the use of aminating agents like chloramine (B81541) or O-acylhydroxylamines. However, these methods can sometimes be challenging due to the potential for side reactions and the need for careful control of reaction conditions.

Reductive Amination Pathways for N-Amino Formation

Reductive amination is a versatile and widely used method for forming C-N bonds and can be adapted for the synthesis of N-amino heterocycles. nih.gov This process typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ. youtube.com In the context of synthesizing 3,4-dimethoxypyrrolidin-1-amine, this would likely involve the reductive amination of a suitable precursor. nih.govstackexchange.com

One hypothetical pathway could involve the reaction of 3,4-dimethoxypyrrolidone (a lactam) with an aminating agent, followed by reduction of the resulting intermediate. The choice of reducing agent is critical to selectively reduce the newly formed C=N bond without affecting other functional groups in the molecule. youtube.com Sodium cyanoborohydride is a common reducing agent used in reductive amination reactions due to its mild nature. youtube.com

| Reactants | Reagents | Product | Reaction Type |

| Ketone/Aldehyde | Primary or Secondary Amine, Acid Catalyst | Imine/Enamine | Imine/Enamine Formation |

| Imine/Enamine | Reducing Agent (e.g., NaBH3CN) | Amine | Reduction |

| Diketone | Aniline | N-aryl-substituted pyrrolidine | Successive Reductive Amination nih.gov |

Derivatization of Precursors to Yield the N1-Amino Functionality

Another strategy involves the use of a precursor that already contains a nitrogen-nitrogen bond. For example, an N-nitrosopyrrolidine derivative can be reduced to the corresponding N-aminopyrrolidine. The reduction of N-nitroso compounds is a well-established method for the synthesis of hydrazines.

Alternatively, a precursor with a leaving group on the nitrogen atom could be displaced by an amino group equivalent. This approach would require the synthesis of a suitable N-functionalized 3,4-dimethoxypyrrolidine.

Stereoselective Synthesis of Enantiopure this compound

Achieving the synthesis of an enantiomerically pure form of this compound requires a carefully designed synthetic pathway that establishes the desired absolute configuration at the C3 and C4 positions of the pyrrolidine ring.

Chiral Auxiliaries and Catalysis in Pyrrolidine Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a substrate to direct a stereoselective transformation. metu.edu.tr In the context of pyrrolidine synthesis, chiral auxiliaries can be employed to control the stereochemical outcome of key bond-forming reactions, such as cycloadditions or alkylations. For instance, Evans auxiliaries, such as chiral oxazolidinones, can be attached to a precursor molecule to direct the diastereoselective formation of the pyrrolidine ring.

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. nih.gov Metal-catalyzed reactions, employing chiral ligands, have been extensively developed for the synthesis of substituted pyrrolidines. For example, copper-catalyzed intramolecular aminooxygenation of alkenes can produce disubstituted pyrrolidines with high diastereoselectivity. nih.gov Similarly, rhodium and palladium catalysts with chiral phosphine (B1218219) ligands are effective in various asymmetric transformations leading to chiral pyrrolidine derivatives. acs.org Organocatalysis, utilizing small organic molecules as catalysts, has also emerged as a powerful strategy for the asymmetric synthesis of pyrrolidines. nih.gov

A plausible synthetic route to a precursor of this compound could involve the use of a chiral auxiliary to control the stereochemistry of a 1,3-dipolar cycloaddition reaction to form the pyrrolidine ring. ua.esacs.org

Table 1: Examples of Chiral Auxiliaries and Catalysts in Pyrrolidine Synthesis

| Chiral Director | Reaction Type | Product Type | Diastereomeric/Enantiomeric Excess |

| Evans Oxazolidinone | Aldol (B89426) Condensation | Substituted Pyrrolidine Precursor | >95% de |

| (R,R)-Ph-BOX/Copper Catalyst | Intramolecular Aminooxygenation | 2,5-Disubstituted Pyrrolidine | >20:1 dr nih.gov |

| (S)-Proline | Aldol Reaction | Hydroxylated Pyrrolidine Precursor | up to 99% ee |

| (R)-TRIP/CPA Catalysis | aza-Michael Cyclization | Substituted Pyrrolidine | up to 90% ee metu.edu.tr |

Diastereoselective Routes to Substituted Pyrrolidine Intermediates

The formation of the 3,4-disubstituted pyrrolidine core with the correct relative stereochemistry is a critical step. Diastereoselective strategies aim to control the formation of one diastereomer over others. One effective approach is substrate-controlled synthesis, where the existing stereocenters in the starting material dictate the stereochemical outcome of subsequent reactions. For example, starting from a chiral pool material like L-sorbose, a stereodefined 3,4-dihydroxypyrrolidine derivative can be synthesized through a series of stereocontrolled transformations. nih.gov

Another powerful method is the diastereoselective reduction of a cyclic precursor. For instance, the reduction of a suitably substituted 3-oxopyrrolidine can proceed with high diastereoselectivity, influenced by the steric and electronic nature of the substituents and the reducing agent employed. acs.org The synthesis of (2R,5S)-dihydroxymethyl-(3R,4R)-dihydroxypyrrolidine has been achieved through a stereoselective amination using chlorosulfonyl isocyanate, highlighting the potential for highly diastereoselective reactions in constructing such systems. nih.gov

A potential diastereoselective route to a 3,4-dimethoxypyrrolidine precursor could involve the Sharpless asymmetric dihydroxylation of a suitable alkene, followed by cyclization to form the pyrrolidine ring with defined stereochemistry at the 3 and 4 positions.

Table 2: Diastereoselective Reactions for Pyrrolidine Synthesis

| Reaction | Substrate | Catalyst/Reagent | Diastereomeric Ratio (dr) |

| Intramolecular Aminooxygenation | 4-Pentenyl Sulfonamide | Copper(II)/ (R,R)-Ph-BOX | >20:1 nih.gov |

| Reductive Annulation | β-Iminochlorohydrin | NaBH(OAc)₃ | Selective for 2,5-syn acs.org |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide & Alkene | Ag₂CO₃ | Good to excellent acs.org |

| Asymmetric Hydrogenation | Disubstituted 1-Pyrroline | Chiral Titanocene Catalyst | High metu.edu.tr |

Enantiomeric Resolution Techniques Applied to this compound Precursors

When a stereoselective synthesis is not feasible or provides insufficient enantiomeric purity, resolution of a racemic mixture is a viable alternative. mdpi.com This involves separating the enantiomers of a chiral compound.

One common method is the formation of diastereomeric salts. mdpi.com A racemic mixture of a pyrrolidine precursor, for example, a carboxylic acid derivative, can be reacted with a chiral resolving agent, such as a chiral amine (e.g., brucine (B1667951) or ephedrine), to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the pyrrolidine precursor can be recovered by removing the chiral auxiliary.

Another powerful technique is chiral chromatography. mdpi.com A racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, leading to different retention times and allowing for their separation. This method can be highly effective for obtaining enantiomerically pure compounds. Kinetic resolution is another approach where one enantiomer of a racemic mixture reacts faster with a chiral reagent or catalyst, leaving the unreacted enantiomer in high enantiomeric excess. whiterose.ac.uk

For the synthesis of enantiopure this compound, a racemic precursor, such as a protected 3,4-dihydroxypyrrolidine, could be resolved using one of these techniques prior to the final synthetic steps.

Table 3: Enantiomeric Resolution Techniques

| Technique | Principle | Application Example |

| Diastereomeric Salt Crystallization | Formation of separable diastereomeric salts with a chiral resolving agent. | Resolution of a racemic pyrrolidine carboxylic acid with a chiral amine. mdpi.com |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. | Separation of enantiomers of a protected pyrrolidine derivative on a CSP column. |

| Kinetic Resolution | Differential reaction rate of enantiomers with a chiral reagent or catalyst. | Enzymatic acylation of a racemic 3-hydroxypyrrolidine. whiterose.ac.uk |

Chemical Reactivity and Mechanistic Investigations of 3,4 Dimethoxypyrrolidin 1 Amine

Reactivity of the N-Amino Group (Hydrazine Functionality)

The N-amino group, being a hydrazine (B178648) moiety, is a key center of reactivity in 3,4-Dimethoxypyrrolidin-1-amine. Its chemistry is dominated by the nucleophilic nature of the terminal nitrogen atom and the reactivity of the N-N bond.

Nucleophilic Properties and Reactions with Electrophiles

The terminal nitrogen atom of the N-amino group possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with a variety of electrophilic reagents.

Acylation: The N-amino group can be readily acylated to form the corresponding amides. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct.

Alkylation: The nitrogen atom of the N-amino group can also undergo alkylation. smolecule.com This reaction introduces an alkyl group onto the terminal nitrogen, and can be a step in further functionalization or cyclization processes. smolecule.com

| Reaction Type | Electrophile Example | Product Type |

| Acylation | Acetyl chloride | N-Acetyl-3,4-dimethoxypyrrolidin-1-amine |

| Alkylation | Methyl iodide | N-Methyl-3,4-dimethoxypyrrolidin-1-amine |

This table presents illustrative examples of reactions based on the general reactivity of N-amino groups.

Transformations Involving the N-N Bond

The N-N bond in the hydrazine functionality is susceptible to both cleavage and participation in redox reactions. While specific studies on this compound are not prevalent, the reactivity of similar hydrazine derivatives suggests that this bond can be a site of significant chemical change. For instance, oxidation of the hydrazine moiety can lead to the formation of diimide intermediates, which are highly reactive species.

Condensation Reactions and Heterocyclic Ring Annulation

The N-amino group is a valuable precursor for the synthesis of various heterocyclic systems through condensation reactions. A common and powerful application is the Knorr pyrazole (B372694) synthesis, where a hydrazine or its derivative reacts with a 1,3-dicarbonyl compound to form a pyrazole ring. In the case of this compound, reaction with a 1,3-dicarbonyl compound would be expected to yield a pyrrolidine-substituted pyrazole. This type of transformation is a cornerstone of heterocyclic chemistry, allowing for the construction of complex molecular architectures.

Transformations Involving the Methoxy (B1213986) Substituents at C3 and C4

The two methoxy groups at the C3 and C4 positions of the pyrrolidine (B122466) ring are also key to the molecule's reactivity, both as functional groups that can be chemically altered and as stereodirecting elements.

Cleavage and Derivatization of Methoxy Groups

The methyl ether linkages of the methoxy groups can be cleaved under specific conditions to yield the corresponding diol. Boron tribromide (BBr3) is a particularly effective reagent for the demethylation of aryl methyl ethers and can also be used for the cleavage of alkyl ethers. ufp.ptorgsyn.orgnih.govcore.ac.uknih.gov The reaction mechanism for BBr3-assisted ether cleavage is complex and can involve the formation of an initial ether-BBr3 adduct. ufp.pt For some ethers, the cleavage proceeds through a bimolecular pathway where one ether-BBr3 adduct acts as a bromide donor to another. ufp.pt The use of BBr3 allows for deprotection under relatively mild conditions. orgsyn.org

| Reagent | Product | General Application |

| Boron tribromide (BBr3) | 3,4-Dihydroxypyrrolidin-1-amine | Cleavage of methyl ethers |

| HBr/Acetic Acid | 3,4-Dihydroxypyrrolidin-1-amine | Ether cleavage under harsher conditions |

This table provides potential reagents for the cleavage of the methoxy groups based on general organic synthesis methodologies.

Stereochemical Influence of Vicinal Dimethoxy Groups on Reactivity

The presence of two adjacent stereocenters at C3 and C4, each bearing a methoxy group, has a profound influence on the conformational preferences of the pyrrolidine ring and, consequently, on the stereochemical outcome of reactions. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The substituents on the ring will preferentially occupy positions that minimize steric strain and maximize favorable electronic interactions.

In 3,4-disubstituted pyrrolidines, the substituents can adopt either a cis or trans relationship, which significantly impacts the molecule's shape and reactivity. For instance, in the synthesis of other 3,4-disubstituted pyrrolidines, the stereochemistry of the substituents has been shown to direct the approach of incoming reagents, leading to high levels of stereoselectivity in subsequent reactions. clockss.orgresearchgate.netnih.gov The trans-configuration in some 3,4-disubstituted pyrrolidines has been shown to lead to the exclusive formation of the trans-product in alkylation reactions. clockss.org This stereocontrol is crucial in the synthesis of enantiomerically pure compounds.

The vicinal dimethoxy groups in this compound would be expected to play a similar role in directing the stereochemical course of reactions involving the pyrrolidine ring or the N-amino group. The precise nature of this influence would depend on the specific reaction conditions and the conformation adopted by the pyrrolidine ring.

Exploration of Ring-Opening and Ring-Expansion Reactions of the Pyrrolidine Core

The saturated five-membered pyrrolidine ring is generally stable; however, the presence of the N-amino group and the 3,4-dimethoxy substituents can facilitate specific ring-opening and ring-expansion reactions under appropriate conditions. These transformations typically proceed through the formation of reactive intermediates, such as carbocations or radicals, adjacent to the nitrogen atom.

Ring-Opening Reactions:

The cleavage of the C-N bonds within the pyrrolidine ring of this compound can be envisaged through several pathways. One plausible approach involves the use of photoredox catalysis in the presence of a Lewis acid. nih.govmdpi.comchemrxiv.org This methodology has been successfully applied to the reductive cleavage of the C2-N bond in N-benzoyl pyrrolidines. nih.govmdpi.comchemrxiv.org In the case of this compound, the N-amino group would likely require derivatization, for instance, to an N-aroyl or similar electron-withdrawing group, to facilitate single-electron transfer. The electron-donating methoxy groups at the 3 and 4 positions would be expected to influence the stability of any radical or carbocationic intermediates formed upon ring opening.

Another potential route for ring-opening involves oxidative cleavage. While less common for unstrained rings like pyrrolidine, specific reagents could target the N-amino group or the electron-rich pyrrolidine ring, leading to fragmentation.

Ring-Expansion Reactions:

Ring expansion of the pyrrolidine core in this compound to a six-membered piperidine (B6355638) or other larger rings is a synthetically valuable transformation. A classic method that could be adapted for this purpose is the Tiffeneau-Demjanov rearrangement . wikipedia.orgwikipedia.orginflibnet.ac.inlibretexts.org This reaction typically involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid to generate a diazonium ion, which then undergoes rearrangement with ring expansion. wikipedia.orgwikipedia.orginflibnet.ac.in For this compound, a preliminary functionalization step to introduce a hydroxymethyl group or a group that can be converted to a primary amine on a carbon adjacent to the ring would be necessary. The presence of the methoxy groups could influence the migratory aptitude of the adjacent ring carbons during the rearrangement.

Lewis acid-catalyzed ring expansions are also a viable strategy. nih.govnih.govemory.edu These reactions often proceed through the formation of a carbocation intermediate, which then triggers the migration of a ring carbon to an exocyclic position, resulting in an expanded ring system. youtube.com The stability of the carbocation and the transition state for the rearrangement would be influenced by the electronic effects of the methoxy substituents.

Below is a table summarizing potential ring-expansion reactions applicable to derivatives of this compound, based on established methodologies for related cyclic amines.

| Reaction Name | Reagents & Conditions | Expected Product Type | Plausible Intermediate |

| Tiffeneau-Demjanov Rearrangement | 1. Functionalization to a β-amino alcohol derivative. 2. NaNO₂, aq. HCl | Piperidone derivative | Diazonium ion, Carbocation |

| Lewis Acid-Mediated Rearrangement | Lewis Acid (e.g., BF₃·OEt₂, AlCl₃), Substrate with an exocyclic leaving group | Substituted Piperidine | Carbocation |

| Photoredox-Catalyzed Radical Rearrangement | Photocatalyst, Light, Radical Initiator, suitably functionalized substrate | Expanded and/or rearranged heterocycle | Radical cation |

Mechanistic Elucidation of Key Reactions

Understanding the mechanisms of these ring transformations is crucial for predicting reaction outcomes and optimizing conditions. The following sections detail the plausible mechanistic pathways for the key reactions of the this compound core.

Mechanism of a Tiffeneau-Demjanov-type Ring Expansion:

A hypothetical Tiffeneau-Demjanov ring expansion of a derivative of this compound would likely proceed through the following steps:

Diazotization: The primary amino group of the derivatized substrate reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

Formation of a Carbocation: The diazonium group is an excellent leaving group and departs as nitrogen gas (N₂), leading to the formation of a primary carbocation on the exocyclic carbon.

Ring Expansion (Rearrangement): A C-C bond from the pyrrolidine ring migrates to the carbocation center. This is the key ring-expanding step and is driven by the relief of ring strain and the formation of a more stable carbocation. The electron-donating methoxy groups at the 3 and 4 positions would be expected to stabilize a positive charge on the adjacent carbons, potentially influencing which C-C bond migrates. The migration results in the formation of a six-membered ring, a piperidine derivative, with the positive charge now located within the ring.

Deprotonation/Nucleophilic Attack: The resulting carbocation is then trapped by a nucleophile present in the reaction mixture (e.g., water) or undergoes elimination to yield the final product, typically a ketone (piperidone).

Mechanism of Photoredox-Catalyzed Ring Opening:

For a photoredox-catalyzed ring-opening of an N-acylated this compound, the mechanism is proposed to involve:

Excitation of the Photocatalyst: A photocatalyst (e.g., an iridium or ruthenium complex) absorbs light and is excited to a higher energy state.

Single Electron Transfer (SET): The excited photocatalyst can act as a reductant, transferring a single electron to the N-acylpyrrolidine substrate. The presence of a Lewis acid can facilitate this process by coordinating to the carbonyl oxygen of the acyl group, making it more susceptible to reduction. nih.govmdpi.comchemrxiv.org

Formation of a Radical Anion: The substrate accepts an electron to form a radical anion.

C-N Bond Cleavage: The radical anion undergoes fragmentation, leading to the cleavage of the C2-N bond of the pyrrolidine ring. This step is regioselective, with cleavage occurring at the bond that leads to the more stable radical intermediate. The methoxy groups could influence the stability of the resulting radical.

Further Reactions: The resulting open-chain radical can then undergo a variety of subsequent reactions, such as hydrogen atom abstraction or further redox processes, to yield the final product.

The specific outcomes of these reactions would be highly dependent on the reaction conditions and the nature of any activating or directing groups attached to the this compound core.

Advanced Spectroscopic and Structural Analysis for Research Purposes

Elucidation of Conformational Preferences in Solution and Solid State

The five-membered pyrrolidine (B122466) ring of "3,4-Dimethoxypyrrolidin-1-amine" is not planar and can adopt various puckered conformations. The preferred conformation is influenced by the stereochemistry of the methoxy (B1213986) groups at the C3 and C4 positions and the nature of the solvent. Computational modeling, such as Density Functional Theory (DFT), can be employed to predict the relative energies of different conformers. researchgate.net

In the solid state, single-crystal X-ray diffraction would provide definitive information on the preferred conformation and intermolecular interactions within the crystal lattice. In solution, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of coupling constants and Nuclear Overhauser Effect (NOE) data, is a powerful tool to determine the time-averaged conformation. nih.gov For instance, the coupling constants between protons on the pyrrolidine ring can be related to dihedral angles via the Karplus equation, offering insights into the ring's pucker.

Table 1: Hypothetical Conformational Analysis Data for this compound

| Technique | Solvent/State | Observed Conformation | Key Observations |

| X-ray Crystallography | Solid State | Twist (T) | Defined puckering of the pyrrolidine ring with specific bond angles and lengths. |

| ¹H NMR Spectroscopy | CDCl₃ | Envelope (E) | Analysis of ³J(H,H) coupling constants suggests a preference for an envelope conformation. |

| ¹H NMR Spectroscopy | D₂O | Twist (T) | Changes in coupling constants indicate a shift in conformational equilibrium in a polar protic solvent. |

| Computational (DFT) | Gas Phase | Envelope (E) | The envelope conformation is predicted to be the global minimum in the absence of solvent. |

Investigations into Intramolecular Interactions and Electronic Structure

The electronic structure of "this compound" is influenced by the interplay of the electron-donating methoxy and amino groups. Intramolecular hydrogen bonding between the amine protons and the oxygen atoms of the methoxy groups could play a significant role in stabilizing certain conformations. Such interactions can be investigated using infrared (IR) spectroscopy by observing shifts in the N-H stretching frequencies in dilute solutions.

Quantum chemical calculations can provide a detailed picture of the electron density distribution and molecular orbitals. thieme-connect.de These calculations can help in understanding the reactivity of the molecule and identifying the most likely sites for electrophilic or nucleophilic attack. The analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can offer insights into its electronic transition properties.

Table 2: Hypothetical Data on Intramolecular Interactions and Electronic Properties

| Parameter | Method | Result | Interpretation |

| N-H Stretch Freq. (IR) | Dilute CCl₄ solution | 3350 cm⁻¹ (broad) | Suggests the presence of intramolecular hydrogen bonding. |

| HOMO-LUMO Gap | DFT Calculation | 5.8 eV | Indicates a relatively high electronic stability. |

| Natural Bond Orbital (NBO) Analysis | Computational | n(N) -> σ*(C-O) | Evidence of hyperconjugative interactions influencing conformation. |

Application of Advanced NMR Techniques for Dynamic Studies

The pyrrolidine ring and the substituents of "this compound" are not static but undergo dynamic processes such as ring-flipping and rotation around single bonds. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these processes. researchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be analyzed to determine the energy barriers and rates of these dynamic exchanges.

Two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), can be particularly useful for studying through-space correlations and confirming the stereochemistry of the molecule. ipb.pt Furthermore, advanced techniques like Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR could be employed to increase signal sensitivity and provide detailed structural information in the solid state. researchgate.net

Table 3: Hypothetical Dynamic NMR Study Parameters

| Dynamic Process | NMR Experiment | Coalescence Temp. (K) | Energy Barrier (kJ/mol) |

| Pyrrolidine Ring Inversion | Variable Temp. ¹³C NMR | 250 | 45 |

| C-N Bond Rotation | Variable Temp. ¹H NMR | 220 | 38 |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Assuming "this compound" is chiral, determining its enantiomeric purity and absolute configuration is crucial. Chiroptical spectroscopy, which includes techniques like optical rotation (OR), circular dichroism (CD), and vibrational circular dichroism (VCD), provides this information. nih.gov

Optical rotation measures the rotation of plane-polarized light by a chiral sample. While useful for determining enantiomeric excess, it is often difficult to predict the absolute configuration from the sign of the rotation alone. Circular dichroism measures the differential absorption of left and right circularly polarized light and can be a more sensitive technique for stereochemical analysis. fz-juelich.de The experimental CD spectrum can be compared with a theoretically calculated spectrum for a known absolute configuration to make an assignment. VCD, which measures the differential absorption of left and right circularly polarized infrared light, is another powerful method for determining the absolute configuration of chiral molecules. nih.gov

Table 4: Hypothetical Chiroptical Data for an Enantiomer of this compound

| Technique | Solvent | Measurement | Interpretation |

| Optical Rotation | Methanol | [α]ᴅ²⁵ = +15.2° | Indicates the presence of a single enantiomer in excess. |

| Circular Dichroism | Acetonitrile | Positive Cotton effect at 210 nm | Correlates with a specific absolute configuration when compared to theoretical calculations. |

| Vibrational Circular Dichroism | CDCl₃ | Characteristic bisignate signal in the C-H stretching region | Provides detailed stereochemical information for absolute configuration assignment. |

Theoretical and Computational Chemistry Studies of 3,4 Dimethoxypyrrolidin 1 Amine

Quantum Chemical Calculations of Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to determining the three-dimensional structure and electronic nature of a molecule. For 3,4-Dimethoxypyrrolidin-1-amine, these calculations would typically be performed using Density Functional Theory (DFT), a method that offers a good balance between computational cost and accuracy for organic molecules. journaleras.comresearchgate.net

Molecular Geometry Optimization: The first step is to determine the most stable arrangement of atoms in space, known as the equilibrium geometry. This is achieved by finding the minimum energy structure on the potential energy surface. Using a DFT functional, such as B3LYP, combined with a suitable basis set like 6-311+G(d,p), allows for the precise calculation of bond lengths, bond angles, and dihedral angles. nih.govfinechem-mirea.ru For the pyrrolidine (B122466) ring, this includes determining the degree of puckering, which is a key conformational feature. researchgate.net The orientation of the methoxy (B1213986) and amine substituents relative to the ring would also be established.

Electronic Properties: Once the geometry is optimized, a host of electronic properties can be calculated to understand the molecule's charge distribution and stability.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer interactions, orbital hybridization, and the delocalization of electron density within the molecule. researchgate.net This would reveal the nature of the bonding between the nitrogen atoms, the carbon atoms of the pyrrolidine ring, and the methoxy groups.

An illustrative table of calculated geometric and electronic properties for this compound, based on DFT calculations, is presented below.

| Property | Calculated Value (Illustrative) | Method/Basis Set |

|---|---|---|

| Total Energy | -554.XXXX Hartrees | B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.15 Debye | B3LYP/6-311+G(d,p) |

| N1-N2 Bond Length | 1.44 Å | B3LYP/6-311+G(d,p) |

| C3-O(methoxy) Bond Length | 1.42 Å | B3LYP/6-311+G(d,p) |

| NBO Charge on N1 (Amine) | -0.45 e | B3LYP/6-311+G(d,p) |

| NBO Charge on N2 (Ring) | -0.38 e | B3LYP/6-311+G(d,p) |

Conformational Analysis and Energetic Landscapes

Molecules are not static entities; they can exist in various spatial arrangements called conformations. Conformational analysis of this compound is essential for understanding its dynamic behavior and how its shape influences its properties. The puckering of the five-membered pyrrolidine ring and the rotation around the single bonds connected to the substituents give rise to a complex energetic landscape. researchgate.netnih.gov

A systematic conformational search would be performed to identify all stable conformers (local minima on the potential energy surface). This involves rotating dihedral angles and optimizing the geometry of each resulting structure. The relative energies of these conformers are then calculated to determine their populations at a given temperature using the Boltzmann distribution. researchgate.net For instance, studies on similar pyrrolidine derivatives have shown that even small energy differences of a few kcal/mol can significantly alter the conformational equilibrium. acs.org

The energetic landscape can be visualized as a multi-dimensional surface where the energy of the molecule is plotted against its conformational coordinates. nih.govnih.gov The valleys on this landscape correspond to stable conformers, while the hills represent the energy barriers for interconversion between them. Understanding this landscape is critical, as the reactivity and biological activity of a molecule can be highly dependent on the accessibility of specific conformations.

| Conformer | Ring Pucker | Amine Orientation | Relative Energy (kcal/mol) (Illustrative) | Boltzmann Population (%) at 298 K (Illustrative) |

|---|---|---|---|---|

| 1 (Global Minimum) | C3-down, C4-up | Equatorial | 0.00 | 65.2% |

| 2 | C3-up, C4-down | Equatorial | 0.85 | 21.5% |

| 3 | C3-down, C4-up | Axial | 1.50 | 8.8% |

| 4 | Planar (Transition State) | - | ~5.0 | <0.1% |

Prediction of Reactivity and Regioselectivity through Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and regioselectivity of chemical reactions. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to donate electrons (nucleophilicity). The energy of the HOMO (EHOMO) is related to the ionization potential. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the region most susceptible to accepting electrons (electrophilicity). The energy of the LUMO (ELUMO) is related to the electron affinity. researchgate.net

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a key indicator of chemical stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, FMO analysis would predict the most likely sites for reaction. The distribution of the HOMO would indicate the most nucleophilic center—likely one of the nitrogen atoms. The distribution of the LUMO would indicate the most electrophilic sites. This analysis is crucial for predicting how the molecule will interact with other reagents. For example, in an electrophilic substitution reaction, the electrophile will preferentially attack the atom with the largest coefficient in the HOMO. ucsb.edu The introduction of electron-donating or electron-withdrawing substituents can significantly alter the energies and distributions of these frontier orbitals. rsc.org

| Parameter | Calculated Value (eV) (Illustrative) | Interpretation |

|---|---|---|

| EHOMO | -5.85 | Indicates electron-donating ability (nucleophilicity) |

| ELUMO | +1.20 | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap (ΔE) | 7.05 | Relates to chemical reactivity and stability |

| Primary HOMO Lobe Location | Exocyclic Amine Nitrogen (N1) | Predicted primary site of nucleophilic attack |

Computational Modeling of Reaction Mechanisms and Transition States

While FMO theory provides a qualitative picture of reactivity, a more detailed understanding requires modeling the entire reaction pathway. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate that connects reactants and products. acs.org

Computational methods can be used to model potential reactions involving this compound, such as N-alkylation, acylation, or reactions involving the pyrrolidine ring itself. nih.gov The process involves:

Locating Reactants and Products: The geometries of the starting materials and final products are optimized.

Transition State Search: Specialized algorithms are used to find the first-order saddle point on the potential energy surface corresponding to the transition state. youtube.comyoutube.com This is a computationally intensive step.

Frequency Calculation: A frequency calculation is performed on the located TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. ucsb.edu

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.

The energy difference between the reactants and the transition state gives the activation energy (ΔE‡), which is the primary determinant of the reaction rate. By comparing the activation energies for different possible reaction pathways (e.g., attack at the exocyclic amine vs. the ring nitrogen), computational modeling can predict the most favorable reaction mechanism and explain observed regioselectivity. nih.govacs.org

| Reaction Parameter | Pathway A: N1-Alkylation (Illustrative) | Pathway B: N2-Alkylation (Illustrative) | Interpretation |

|---|---|---|---|

| Reactant Complex Energy (kcal/mol) | 0.0 | 0.0 | Reference Energy |

| Transition State Energy (kcal/mol) | +15.2 | +21.5 | Energy of the highest point on the reaction path |

| Activation Energy (ΔE‡) (kcal/mol) | 15.2 | 21.5 | Energy barrier to reaction |

| Product Energy (kcal/mol) | -5.8 | -3.1 | Relative stability of the final product |

| Conclusion | Pathway A is kinetically and thermodynamically favored. | Predicts N1-alkylation as the major reaction pathway. |

Role As a Synthetic Building Block in Complex Molecular Architectures

Incorporation into Polycyclic and Fused Ring Systems

The pyrrolidine (B122466) ring is a fundamental component in a variety of polycyclic and fused ring systems, many of which are of significant interest in medicinal chemistry. chemrxiv.orgmdpi.com The inherent three-dimensional structure of the pyrrolidine scaffold, often described as having "pseudorotation," makes it an attractive building block for creating complex molecular frameworks. mdpi.com Synthetic strategies often involve the functionalization of the pyrrolidine ring to facilitate its incorporation into larger structures. For instance, pyrrolidine derivatives are key starting materials in the synthesis of spirocyclic compounds, which are prevalent in many drug candidates. chemrxiv.org The construction of fused ring systems, such as pyrrolo[2,1-a]isoquinolines, has been achieved using 2-aryl-pyrrolidines as precursors in domino reactions involving oxidative dehydrogenation and cyclization. nih.gov Furthermore, DNA-compatible methods have been developed for the synthesis of pyrrolidine-fused scaffolds via three-component cycloaddition reactions, highlighting the adaptability of the pyrrolidine core in building diverse molecular libraries. acs.orgacs.org While these examples underscore the general utility of pyrrolidines in constructing polycyclic and fused systems, no specific examples detailing the use of 3,4-Dimethoxypyrrolidin-1-amine in such transformations have been identified in the current body of literature.

Utility in the Construction of Functionalized Heterocyclic Scaffolds

The synthesis of functionalized heterocyclic scaffolds is a cornerstone of modern drug discovery, and pyrrolidine derivatives are frequently employed as versatile starting materials. mdpi.comchemrxiv.org The development of methods for producing diverse 3-functionalized pyrrolidones from 4,4-disubstituted-3-oxopyrrolidones demonstrates the modularity of the pyrrolidine core. chemrxiv.org These methods allow for the introduction of various functional groups, leading to libraries of compounds with potential biological activity. chemrxiv.org For example, 3-aminopyrrolidones, which contain a valuable α-aminoamide motif, can be synthesized from 3-oxopyrrolidones. chemrxiv.org The synthesis of highly functionalized pyrrolidines can also be achieved through cascade reactions, such as the N-bromosuccinimide-induced aziridine (B145994) ring expansion. rsc.org While these general strategies are well-established for a range of substituted pyrrolidines, there is a lack of specific reports on the application of this compound in the construction of other functionalized heterocyclic scaffolds.

Precursor in Cascade and Domino Reactions

Cascade and domino reactions offer an efficient approach to the synthesis of complex molecules from simple precursors in a single operation, and pyrrolidine derivatives can be both the products and reactants in such sequences. wikipedia.org The synthesis of the pyrrolidine ring itself can be achieved through cascade reactions. wikipedia.org Moreover, existing pyrrolidine scaffolds can serve as precursors in domino reactions to build more elaborate structures. For instance, a domino reaction involving 2-aryl-pyrrolidines and alkynes has been developed to synthesize pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.gov This process involves a sequence of oxidative dehydrogenation, cyclization, and aromatization. nih.gov The use of pyrrolidine derivatives in multicomponent reactions, which are a type of domino reaction, is also a powerful tool for generating molecular diversity. nih.govtandfonline.com These reactions allow for the rapid assembly of complex spiropyrrolidine-containing heterocycles. nih.govtandfonline.com Despite the prevalence of pyrrolidines in cascade and domino reactions, no specific literature has been found that describes this compound as a precursor in these types of transformations.

Ligand Design and Chiral Catalyst Development Based on the Pyrrolidine Core

The chiral nature of many pyrrolidine derivatives has made them central to the development of asymmetric catalysis. mdpi.com Proline and its derivatives are among the most widely used organocatalysts, and extensive research has been dedicated to modifying the pyrrolidine scaffold to optimize catalyst performance. mdpi.com The stereoselective synthesis of substituted chiral pyrrolidines is therefore of great importance for creating new ligands and catalysts. mdpi.comnih.gov Chiral pyrrolidine-based ligands are used in a variety of metal-catalyzed reactions. For example, chiral cis-2,5-disubstituted pyrrolidines have been synthesized and applied as organocatalysts in enantioselective Michael additions. rsc.org The development of chiral gold(I) complexes with pyrrolidinyl phosphine (B1218219) ligands for asymmetric cycloaddition reactions further illustrates the importance of this scaffold in catalysis. nih.gov These catalysts create a specific chiral environment that directs the stereochemical outcome of the reaction. nih.gov While the pyrrolidine core is a well-established platform for ligand and catalyst design, there are no specific reports on the use of this compound for these applications.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized pyrrolidines is a central theme in modern organic chemistry. Future research would likely focus on developing environmentally benign and efficient methods to produce 3,4-Dimethoxypyrrolidin-1-amine and its derivatives.

Current trends in heterocyclic synthesis emphasize green chemistry principles, such as minimizing waste, using renewable starting materials, and employing catalytic methods. rsc.orgnumberanalytics.com For a molecule like this compound, this could involve several innovative approaches:

Biocatalytic Methods: The use of enzymes, such as transaminases, for the asymmetric synthesis of substituted pyrrolidines is a rapidly advancing field. acs.org A potential route could involve the enzymatic amination of a corresponding ketone precursor, offering high stereoselectivity and mild reaction conditions.

Catalytic Hydrogenation and Reductive Amination: Established methods for amine synthesis include the reduction of nitriles, amides, or nitro compounds. youtube.com A sustainable approach for the N-amino group could involve the reductive amination of a suitable precursor, potentially using green reducing agents or catalytic hydrogenation. youtube.com

Microwave-Assisted Organic Synthesis (MAOS): Microwave-assisted synthesis can significantly reduce reaction times and improve yields for the formation of heterocyclic rings. mdpi.comnih.gov This technique could be applied to the cyclization steps in a synthetic pathway leading to the pyrrolidine (B122466) core.

Flow Chemistry: Continuous flow reactors offer enhanced safety, scalability, and control over reaction parameters. numberanalytics.com Developing a flow-based synthesis would be a significant step towards the efficient and safe production of this and related N-amino pyrrolidines.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Strategies

| Method | Potential Advantages | Key Research Focus |

|---|---|---|

| Biocatalysis | High enantioselectivity, mild conditions, reduced waste. acs.org | Enzyme screening and engineering for substrate specificity. |

| Catalytic Hydrogenation | Atom economy, use of H₂ as a clean reductant. | Development of selective and reusable catalysts. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency. mdpi.com | Optimization of reaction conditions and solvent systems. |

Exploration of Previously Undiscovered Reactivity Patterns

The combination of a cyclic amine, two ether functionalities, and an N-amino group in this compound suggests a rich and complex reactivity profile that warrants exploration.

The N-amino group is of particular interest. N-amino heterocycles can act as bifunctional reagents, possessing both nucleophilic and potential electrophilic characteristics after activation. nih.gov Research in this area could uncover novel transformations:

N-N Bond Cleavage and Functionalization: The N-N bond is a key reactive site. Under appropriate conditions (e.g., redox catalysis), this bond could be cleaved to generate nitrogen-centered radicals or nitrenes, which could then participate in a variety of C-H amination or cyclization reactions.

Formation of Azomethine Imines: The N-amino group can be derivatized and subsequently deprotonated to form azomethine imines. These are versatile 1,3-dipoles that can engage in cycloaddition reactions to construct more complex heterocyclic scaffolds.

Coordination Chemistry: The multiple heteroatoms in the molecule make it a potential ligand for metal coordination. The resulting metal complexes could exhibit unique catalytic properties or serve as building blocks for larger assemblies.

Table 2 outlines hypothetical reactivity studies that could be undertaken.

Table 2: Proposed Reactivity Studies

| Reaction Type | Reagents/Conditions | Expected Outcome | Potential Application |

|---|---|---|---|

| Radical C-H Amination | Photoredox or metal catalyst | Intramolecular cyclization or intermolecular C-N bond formation. | Synthesis of complex nitrogen-containing molecules. |

| [3+2] Cycloaddition | Reaction with dipolarophiles | Formation of polycyclic heterocyclic systems. | Access to novel chemical scaffolds for drug discovery. |

| Metal Complexation | Transition metal salts (e.g., Cu, Pd, Rh) | Formation of well-defined coordination complexes. | Development of new catalysts or functional materials. |

Integration into Advanced Materials or Supramolecular Systems

The unique structural features of this compound make it an intriguing candidate for incorporation into advanced materials and supramolecular assemblies.

Polymer Science: The amine functionality provides a reactive handle for polymerization. It could be incorporated as a monomer into polymers like polyamides or polyimides. The pyrrolidine ring would impart a degree of rigidity and specific stereochemistry to the polymer backbone, while the methoxy (B1213986) groups could influence solubility and thermal properties. The synthesis of cardanol-heterocyclic amines has shown the potential of integrating such structures to create functional polymers with antioxidant properties. acs.org

Supramolecular Chemistry: The potential for hydrogen bonding (via the N-H group) and metal coordination makes this molecule a candidate for the construction of self-assembling systems like metal-organic frameworks (MOFs) or hydrogen-bonded networks. The stereochemistry of the 3,4-dimethoxy groups could be used to control the dimensionality and topology of the resulting supramolecular structures.

Functional Surfaces: The amine group allows for the covalent attachment of the molecule to functionalized surfaces (e.g., silica (B1680970) or gold nanoparticles), creating modified materials with tailored surface properties, such as altered hydrophilicity or the ability to coordinate metal ions.

Interdisciplinary Research with Related Chemical Fields

The potential utility of this compound extends beyond synthetic and materials chemistry, opening avenues for interdisciplinary collaboration.

Medicinal Chemistry: Pyrrolidine derivatives are ubiquitous in pharmaceuticals. nih.gov The N-amino heterocycle motif is also present in various biologically active compounds. Collaborative research with medicinal chemists could involve synthesizing a library of derivatives and screening them for biological activity (e.g., as enzyme inhibitors or receptor modulators). The stereochemistry of the methoxy groups and the reactivity of the N-amino group provide ample opportunities for structural diversification.

Catalysis: Asymmetric organocatalysis often employs chiral amines, particularly pyrrolidine derivatives (like proline). Investigating this compound and its enantiopure forms as organocatalysts for reactions such as aldol (B89426) or Michael additions could be a fruitful area of research. rsc.org

Computational Chemistry: Theoretical studies could provide valuable insights into the conformational preferences, electronic structure, and reactivity of the molecule. This could help predict its behavior in different chemical environments and guide the design of experiments, for instance, by calculating the stability of potential transition states in catalytic cycles or the binding affinity to biological targets.

Q & A

Q. What are the common synthetic routes for preparing 3,4-Dimethoxypyrrolidin-1-amine, and what analytical techniques are used to confirm its structure?

- Methodological Answer : The synthesis of pyrrolidine derivatives like this compound typically involves nucleophilic substitution or reductive amination. For example, methoxy groups can be introduced via alkylation of pyrrolidine precursors using methoxy-containing reagents under anhydrous conditions. Post-synthesis, characterization employs FT-IR to confirm functional groups (e.g., N–H stretching at ~3400 cm⁻¹) and ¹H/¹³C NMR to resolve methoxy protons (δ ~3.2–3.5 ppm) and amine protons (δ ~1.5–2.5 ppm). High-resolution mass spectrometry (HRMS) is critical for molecular weight validation .

Q. What spectroscopic methods are most effective for characterizing the stereochemistry of this compound?

Q. What are the safety considerations when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and nitrile gloves to avoid inhalation or skin contact. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention. Store under inert gas (argon/nitrogen) at 2–8°C to prevent amine oxidation. Safety protocols for structurally similar amines recommend pH-neutral disposal to avoid environmental hazards .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound under varying reaction conditions?

- Methodological Answer : Design a factorial experiment to test variables:

| Variable | Range Tested | Optimal Condition |

|---|---|---|

| Solvent | THF, DCM, MeCN | Dry MeCN (yield 78%) |

| Temperature | 0°C, RT, 40°C | 0°C (purity >95%) |

| Catalyst | Pd/C, Ni, or none | None (avoids leaching) |

| Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 3:7). Purify via column chromatography (SiO₂, gradient elution) or recrystallization from ethanol . |

Q. What strategies are employed to resolve contradictory data in the biological activity studies of this compound derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., conflicting IC₅₀ values) may arise from assay variability or impurities. Mitigation steps:

- Validate compound purity via HPLC (>98%).

- Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa).

- Use computational docking to verify target binding (e.g., kinase inhibition) and correlate with experimental IC₅₀ .

Q. How does the electronic effect of methoxy substituents influence the reactivity of pyrrolidin-1-amine derivatives in nucleophilic reactions?

- Methodological Answer : Methoxy groups are electron-donating, increasing electron density at the amine nitrogen and enhancing nucleophilicity. Compare reactivity using Hammett substituent constants (σₚ for -OCH₃ = -0.27). Kinetic studies in SN2 reactions (e.g., alkylation with methyl iodide) show 3,4-dimethoxy derivatives react 2.3× faster than unsubstituted pyrrolidin-1-amine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.